Ethyl 3-nitrobenzoate is an organic compound with the molecular formula CHNO and a molecular weight of 195.1721 g/mol. It is classified as an ester, specifically the ethyl ester of 3-nitrobenzoic acid. This compound is commonly referred to by several names, including ethyl-m-nitrobenzoate and benzoic acid, 3-nitro-, ethyl ester. Ethyl 3-nitrobenzoate is characterized by its aromatic structure, which includes a nitro group (-NO) attached to the benzene ring at the meta position relative to the carboxylic acid group of benzoic acid .
The compound can also undergo hydrolysis to yield 3-nitrobenzoic acid and ethanol when treated with water in the presence of an acid or base .
Ethyl 3-nitrobenzoate exhibits biological activities that make it of interest in pharmacological research. It has been studied for its potential antimicrobial properties, as well as its effects on various biological systems. The compound's mechanism of action may involve interference with cellular processes due to its electrophilic nature, which can react with nucleophiles in biological molecules .
The synthesis of ethyl 3-nitrobenzoate can be achieved through several methods:
Ethyl 3-nitrobenzoate finds applications in various fields:
Its unique properties make it valuable in research and development within chemical industries .
Research on the interaction of ethyl 3-nitrobenzoate with biological systems has revealed insights into its potential toxicity and metabolic pathways. Studies have shown that it may cause skin irritation and eye damage upon exposure, necessitating careful handling in laboratory settings . Additionally, its interactions with enzymes and cellular components are under investigation to better understand its biological effects.
Ethyl 3-nitrobenzoate shares similarities with other nitrobenzoates, but its unique meta positioning of the nitro group distinguishes it from others. Here are some comparable compounds:
Compound Name | Structure Type | Key Differences |
---|---|---|
Ethyl 2-nitrobenzoate | Ester | Nitro group at ortho position |
Ethyl 4-nitrobenzoate | Ester | Nitro group at para position |
Methyl 3-nitrobenzoate | Ester | Methyl group instead of ethyl |
Propyl 3-nitrobenzoate | Ester | Propyl group instead of ethyl |
The positioning of the nitro group affects both reactivity and biological activity, making ethyl 3-nitrobenzoate unique among its analogs .